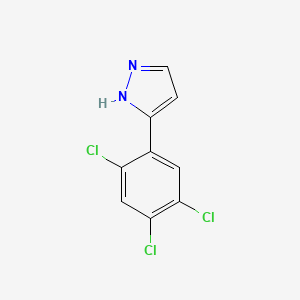

3-(2,4,5-Trichlorophenyl)-1H-pyrazole

Beschreibung

3-(2,4,5-Trichlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted at the 3-position with a 2,4,5-trichlorophenyl group. The trichlorophenyl moiety confers significant steric bulk and electron-withdrawing effects, influencing its physicochemical and biological properties.

Key structural features:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: A 2,4,5-trichlorophenyl group at position 3 of the pyrazole. The chlorine atoms at the 2, 4, and 5 positions of the phenyl ring contribute to high lipophilicity and metabolic stability.

Eigenschaften

Molekularformel |

C9H5Cl3N2 |

|---|---|

Molekulargewicht |

247.5 g/mol |

IUPAC-Name |

5-(2,4,5-trichlorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H5Cl3N2/c10-6-4-8(12)7(11)3-5(6)9-1-2-13-14-9/h1-4H,(H,13,14) |

InChI-Schlüssel |

SWSOKPIUTAMFDY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NN=C1)C2=CC(=C(C=C2Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4,5-trichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4,5-Trichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of 3-(2,4,5-trichlorophenyl)-1H-pyrazoline.

Substitution: Formation of methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

a) 3-(2,4,5-Trichlorophenyl)-5-(Trifluoromethyl)Pyridin-2-ol

- Structure : Pyridine ring substituted with a hydroxyl group (position 2), trifluoromethyl (position 5), and 2,4,5-trichlorophenyl (position 3).

- Key Differences: Replacement of the pyrazole core with pyridine alters aromaticity and electronic distribution.

b) 3-(3-Chlorobenzyl)-1H-Pyrazole

- Structure : Pyrazole substituted with a 3-chlorobenzyl group at position 3.

- Key Differences :

c) 3-(2,3,4-Trimethoxyphenyl)-1H-Pyrazole

- Structure : Pyrazole substituted with a trimethoxyphenyl group at position 3.

- Key Differences :

Physicochemical Properties

Stability and Metabolic Considerations

- Target Compound : The trichlorophenyl group confers resistance to oxidative metabolism but raises concerns about bioaccumulation due to high logP .

- Fluorinated Analogs : Fluorine substitution (e.g., in 2-fluorophenyl derivatives) improves metabolic stability without significantly increasing lipophilicity .

Biologische Aktivität

3-(2,4,5-Trichlorophenyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential across various fields such as anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis

The synthesis of 3-(2,4,5-trichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4,5-trichlorophenylhydrazine with appropriate carbonyl compounds or through cyclization methods involving hydrazine derivatives. For example, a method reported in the literature describes the synthesis via the condensation of 2,4,5-trichlorophenylhydrazine with various ketones under acidic conditions .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In one study, compounds derived from pyrazole demonstrated substantial inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 93% inhibition at specific concentrations . The mechanism is believed to involve the modulation of signaling pathways related to inflammation.

2. Antimicrobial Activity

The antimicrobial potential of 3-(2,4,5-trichlorophenyl)-1H-pyrazole has been evaluated against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showcasing its potential as a broad-spectrum antimicrobial agent . The presence of the trichlorophenyl moiety is thought to enhance its interaction with microbial cell membranes.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, 3-(2,4,5-trichlorophenyl)-1H-pyrazole has shown promising results against several cancer cell lines including H460 and A549. One study reported an IC50 value indicating significant cytotoxicity against these cell lines . The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation pathways.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring or substituents such as halogens can significantly affect biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against various targets due to increased lipophilicity and improved binding interactions with biological macromolecules .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.